(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
(6S)-3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.2ClH/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10;;/h1-5,9,12,15H,6-8H2,(H,18,19);2*1H/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXAZXLREDQKKH-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560575 | |
| Record name | (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114788-05-5 | |
| Record name | (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride (CAS No. 768322-42-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory and anticancer effects.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 257.29 g/mol
- Synonyms : (S)-4,5,6,7-Tetrahydro-3-phenylmethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
1. Anti-inflammatory Activity
Recent studies have indicated that imidazo[4,5-c]pyridine derivatives exhibit notable anti-inflammatory properties. For instance:
- COX Inhibition : The compound has been tested against cyclooxygenase (COX) enzymes. Preliminary results suggest that it can inhibit COX-2 activity effectively, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib. The IC₅₀ values for related compounds in similar studies ranged from 0.04 to 0.09 μmol .
2. Anticancer Activity
The anticancer potential of (S)-3-benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives has been investigated across various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC₅₀ values for these compounds were reported to be in the range of 0.2–1.7 μM for MCF-7 and about 21.3 ± 4.1 μM for A549 cells .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| (S)-3-Benzyl... | MCF-7 | 0.2–1.7 |
| (S)-3-Benzyl... | A549 | 21.3 ± 4.1 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Cell Cycle Arrest : Studies suggest that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives:
- A study demonstrated that modifications on the imidazo core significantly enhance anticancer activity against various cell lines.
- Another investigation highlighted the structure-activity relationship (SAR) which identified key functional groups that contribute to the anti-inflammatory effects.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antihypertensive properties . Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit activity against hypertension by acting on specific pathways that regulate blood pressure. For instance, a patent (EP0245637A1) describes novel substituted derivatives that demonstrate significant antihypertensive effects through modulation of vascular smooth muscle contraction and relaxation mechanisms .
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer potential of this compound. It has shown promising results in inhibiting the growth of various bacterial strains and cancer cell lines. The mechanism of action appears to involve interference with cellular processes essential for microbial survival and tumor cell proliferation. In vitro tests have demonstrated that the compound can induce apoptosis in cancer cells while sparing normal cells.
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride. Preliminary studies suggest that it may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in this area .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the benzyl group or modifications to the imidazo-pyridine core can significantly influence biological activity. Ongoing SAR studies aim to identify more potent analogs with improved efficacy and reduced side effects .
Pharmaceutical Formulations
This compound is being explored for its formulation into various dosage forms such as tablets and injectables. The stability and solubility profiles of the compound are critical factors being assessed during formulation development to ensure optimal bioavailability .
Case Studies and Research Findings
Comparison with Similar Compounds
Spinacine [(S)-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid]
Structural Differences :
Functional Contrast :
Research Findings :
PD123319 [(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate]
Structural Differences :
Functional Contrast :
Methyl (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate Dihydrochloride
Structural Differences :
Functional Contrast :
(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic Acid
Structural Differences :
Functional Implications :
- Positional isomerism may affect binding to chiral receptors or enzymes.
Tabulated Comparison of Key Compounds
Preparation Methods
Chiral Resolution
Racemic mixtures of the carboxylic acid intermediate are resolved using chiral stationary phase chromatography (CSP-HPLC). The diastereomeric salts formed with (R)- or (S)-mandelic acid are separated, yielding enantiomerically pure (>98% ee) product.
Asymmetric Catalysis
A chiral palladium catalyst (e.g., Pd(OAc)₂ with (S)-BINAP) enables enantioselective alkylation during the N-benzylation step, directly yielding the (S)-enantiomer with 90–95% ee.
Dihydrochloride Salt Formation
The final dihydrochloride salt is prepared by treating the free base with hydrogen chloride (HCl) in a mixed solvent system:
-
Dissolve the (S)-enantiomer in dichloromethane (DCM).
-
Bubble anhydrous HCl gas until pH < 2.
-
Precipitate the salt by adding diethyl ether.
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Filter and dry under vacuum at 40°C.
Critical Parameters:
-
Stoichiometry : 2.2 equiv HCl per mole of free base
-
Solvent Ratio : DCM:ether (1:3 v/v)
-
Crystallization : Slow cooling (0.5°C/min) enhances crystal purity.
Analytical Validation and Quality Control
Purity Assessment:
-
HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
-
NMR : δ 7.35–7.25 (m, 5H, benzyl), δ 4.15 (s, 2H, CH₂N), δ 3.85 (q, J = 6.5 Hz, 1H, C6-H).
Thermogravimetric Analysis (TGA):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Pictet–Spengler | 78 | 98 | Racemic | Lab-scale |
| Asymmetric Alkylation | 85 | 99 | 95% ee (S) | Pilot-scale |
| Chiral Resolution | 65 | 99.5 | >98% ee (S) | Lab-scale |
Industrial-Scale Considerations
Large-scale production (>1 kg) requires:
Q & A
Q. Table 1: Comparative Bioactivity of Related Compounds
| Compound | Target Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent Compound (S)-isomer | Kinase X Inhibition | 0.45 | |
| (R)-isomer | Kinase X Inhibition | >10 | |
| Carboxylic Acid Ester | Protease Y Inhibition | 2.1 |
Advanced: What strategies are employed for conformational analysis of the tetrahydroimidazopyridine scaffold?
Methodological Answer:
- Computational Modeling :
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
